CID 155885080

Description

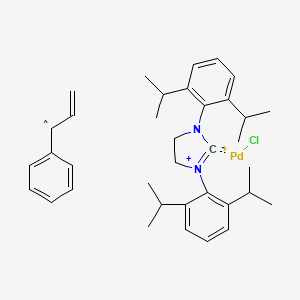

. This compound is a palladium complex that features a chloro ligand, a phenylpropenyl group, and a di-isopropylphenyl-substituted dihydroimidazolylidene ligand. Palladium complexes are widely studied for their catalytic properties in various organic transformations.

Properties

CAS No. |

884879-24-7 |

|---|---|

Molecular Formula |

C36H48ClN2Pd+ |

Molecular Weight |

650.6 g/mol |

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloropalladium(1+);prop-2-enylbenzene |

InChI |

InChI=1S/C27H38N2.C9H10.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-6-9-7-4-3-5-8-9;;/h9-14,18-21H,15-16H2,1-8H3;2-5,7-8H,1,6H2;1H;/q;;;+2/p-1 |

InChI Key |

WTVHAHFIFRHCDN-UHFFFAOYSA-M |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=C[CH]C1=CC=CC=C1.Cl[Pd+] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=CCC1=CC=CC=C1.Cl[Pd+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II) typically involves the reaction of palladium chloride with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The ligands are often synthesized separately and then combined with the palladium precursor in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): undergoes various types of chemical reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.

Reductive Elimination: This reaction involves the elimination of a molecule from the palladium center, reducing its oxidation state.

Substitution: This reaction involves the replacement of one ligand with another on the palladium center. Common reagents used in these reactions include halides, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.

Material Science: It is studied for its potential use in the development of new materials with unique properties.

Medicinal Chemistry: It is explored for its potential biological activity and its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II) involves its ability to facilitate various chemical reactions through its palladium center. The palladium center can undergo oxidative addition, reductive elimination, and substitution reactions, allowing it to act as a catalyst in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): can be compared with other palladium complexes, such as:

Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.

Palladium(II) chloride: Another widely used palladium catalyst with different ligand environments.

Palladium(II) bis(benzonitrile) dichloride: A palladium complex with benzonitrile ligands. The uniqueness of lies in its specific ligand environment, which can influence its catalytic properties and reactivity.

Q & A

Q. How to address reviewer critiques about methodological limitations in this compound studies?

- Transparently acknowledge constraints (e.g., limited sample size) and propose follow-up experiments (e.g., scaling synthesis, alternative assays) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.